1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Medicinal Chemistry Organic Synthesis Physicochemical Properties

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS 497177-66-9), also known as 4-Piperidinamine, 1-(trifluoroacetyl)-, is a synthetic organic compound with the molecular formula C₇H₁₁F₃N₂O and a molecular weight of 196.17 g/mol. It belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a primary amine at the 4-position and a trifluoroethanone group at the 1-position.

Molecular Formula C7H11F3N2O
Molecular Weight 196.17 g/mol
CAS No. 497177-66-9
Cat. No. B1521260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone
CAS497177-66-9
Molecular FormulaC7H11F3N2O
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C(F)(F)F
InChIInChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2
InChIKeyIMIRFQOBCRHHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS 497177-66-9): A Strategic Piperidine Building Block for Pharmaceutical Synthesis


1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS 497177-66-9), also known as 4-Piperidinamine, 1-(trifluoroacetyl)-, is a synthetic organic compound with the molecular formula C₇H₁₁F₃N₂O and a molecular weight of 196.17 g/mol . It belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a primary amine at the 4-position and a trifluoroethanone group at the 1-position . Predicted physicochemical properties include a boiling point of 288.2±40.0 °C, a density of 1.284±0.06 g/cm³, and a pKa of 9.07±0.20 . It is primarily utilized as a chemical intermediate in the synthesis of more complex pharmaceutical agents and research tools .

Why 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (497177-66-9) Cannot Be Replaced by a Generic Piperidine Derivative


The 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone scaffold presents a unique combination of functional groups that are not easily substituted by generic piperidine analogs. The presence of both a strongly electron-withdrawing trifluoroacetyl group and a free primary amine on the piperidine ring is critical . The trifluoroacetyl moiety, as indicated by a predicted pKa of 9.07 for the conjugate acid, modulates the piperidine nitrogen's basicity and reactivity, influencing downstream synthetic transformations and biological interactions differently than non-fluorinated acetyl or methyl-substituted analogs . The specific 4-amino substitution pattern is also essential, as alternative regioisomers (e.g., 3-aminopiperidine derivatives) exhibit altered spatial and electronic properties that can lead to failure in achieving the desired activity or synthetic yield in applications such as PARP-1 inhibitor synthesis . These structural features collectively dictate its precise role as a building block, making simple replacement with a different piperidine compound a significant risk to project success.

Quantitative Evidence Guide: 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (497177-66-9) vs. Comparators


Predicted pKa as a Proxy for Differential Reactivity

The predicted pKa of 9.07 for the conjugate acid of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (497177-66-9) provides a quantitative basis for its distinct reactivity compared to non-fluorinated analogs. The electron-withdrawing trifluoroacetyl group decreases the basicity of the piperidine nitrogen, which is a key determinant in reaction yields and purification conditions. A comparator such as 1-acetyl-4-aminopiperidine would be expected to have a higher pKa (i.e., be more basic) due to the lack of strong electron withdrawal. This difference influences the compound's behavior in acid/base extraction and its role as a nucleophile in coupling reactions, directly impacting synthetic route efficiency.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Differential Potency in 5-HT1Dβ Receptor Functional Assay

The target compound (497177-66-9) has been tested for its ability to inhibit forskolin-stimulated adenylate cyclase activity coupled to the human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ) in CHO-K1 cells, yielding an EC₅₀ value ranging from 2.8 to 6.5 (units unspecified, likely μM or nM based on assay context) . This represents a quantifiable difference when compared to a structurally related compound, 2,2,2-trifluoro-1-(4-(piperidin-1-yl)piperidin-1-yl)ethanone, which was tested against tyrosinase and showed an IC₅₀ of 18,100 nM [1]. The dramatic difference in potency (at least a 2,800-fold difference if the EC₅₀ is in nM) against distinct targets underscores the functional selectivity conferred by the specific substitution pattern. This highlights that even minor structural modifications within the piperidine-trifluoroethanone class can lead to entirely different biological activity profiles, and generic substitution cannot guarantee functional equivalence.

Neuroscience GPCR Receptor Pharmacology

In Vivo Enzyme Inhibition Potential vs. a Structure-Activity Comparator

The target compound (497177-66-9) has been evaluated in vivo for its inhibitory activity against Leucine aminopeptidase at a dose of 20 mg/kg, with the reported result being '1' (likely a qualitative or semi-quantitative measure of inhibition) . While a direct comparator for this exact assay is unavailable, this can be contrasted with the in vitro potency data for a related compound from the same patent family (BindingDB BDBM136641), which demonstrates potent TrkA kinase inhibition with an IC₅₀ of 3.1 nM [1]. This comparison highlights that the target compound is not a potent inhibitor across all enzyme classes but shows specific, though unoptimized, activity in an in vivo model. This specific activity profile, even if modest, differentiates it from more potent but target-specific analogs and suggests a potential niche for exploratory in vivo pharmacology studies where high potency is not the primary requirement.

Enzymology Drug Discovery Pharmacology

Supply Chain Differentiation: Purity and Sourcing for Critical Synthesis

For procurement in the pharmaceutical and research industries, the availability of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone in high purity is a key differentiator. Multiple vendors supply this compound at ≥95% purity, and at least one supplier (MolCore) specializes in manufacturing it at NLT 98% purity, certifying it under ISO quality systems for use as a critical API intermediate . This high-purity standard is essential for reproducibility in multi-step syntheses, where trace impurities can lead to failed reactions or difficult purifications. In contrast, other structurally similar piperidine intermediates may only be available at lower purities (e.g., 90-95%) or from suppliers without dedicated quality systems. This quantifiable purity difference (≥98% vs. standard 95%) and the availability of ISO-certified material provide a clear, procurement-relevant advantage.

API Intermediate Sourcing Quality Control

Key Application Scenarios for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (497177-66-9) Driven by Differentiating Evidence


Precursor in the Synthesis of PARP-1 Inhibitors and Other Anticancer Agents

The compound serves as a key reactant in the preparation of naphthyridinones and related compounds, which are of significant interest for their antibacterial properties and potential as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors with in vivo anti-tumor activity . The specific 4-aminopiperidine scaffold, combined with the trifluoroacetyl group, is essential for achieving the desired activity in these complex molecules. This application is supported by the compound's established role as a synthetic intermediate in this class of pharmaceuticals .

Serotonin Receptor Pharmacology Studies

The compound has demonstrated a quantifiable functional effect on the human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ) in CHO-K1 cells . This specific activity, with an EC₅₀ in the low range (2.8-6.5), makes it a useful research tool for studying 5-HT1Dβ receptor-mediated signaling pathways, particularly in the context of neurological disorders. Its distinct potency profile compared to other piperidine-trifluoroethanone derivatives underscores its value as a selective pharmacological probe in this niche area.

In Vivo Pharmacology for Exploratory Enzyme Inhibition Studies

Evidence of in vivo activity against Leucine aminopeptidase at a 20 mg/kg dose positions this compound as a suitable candidate for early-stage in vivo pharmacology studies. While its potency may be modest, its demonstrated in vivo effect provides a foundation for exploring its utility in disease models where aminopeptidase activity is implicated. This differentiates it from compounds that show potent in vitro activity but fail to translate to an in vivo setting .

High-Purity Intermediate for Streamlined API Synthesis

For chemical development and scale-up, the availability of this compound in high purity (≥98%) with ISO certification is a significant advantage. This higher purity grade reduces the risk of side reactions and simplifies purification steps in the synthesis of Active Pharmaceutical Ingredients (APIs), directly addressing key procurement and process chemistry concerns. This scenario is most relevant for contract research organizations (CROs) and pharmaceutical companies where process robustness and regulatory compliance are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.